Dimefox

説明

Early Synthesis of Organophosphorus Compounds and Their Scientific Discovery

Pioneering work in the synthesis of organophosphorus compounds began with chemists like Jean Pierre Boudet, who in the early 19th century generated traces of "phosphoric ether" researchgate.net. Franz Anton Voegeli is credited with creating the first neutral ester of phosphoric acid, triethyl phosphate, in 1848 researchgate.netnih.gov. Shortly thereafter, Philippe de Clermont and Wladimir P. Moschnin synthesized tetraethyl pyrophosphate (TEPP) in 1854, notable as the first organophosphorus compound found to be a cholinesterase inhibitor researchgate.netmdpi.com. Early syntheses often involved the reaction of alcohols with phosphoric acid or phosphorus halides researchgate.netnih.gov.

The introduction of fluorine into organophosphorus chemistry marked a crucial advancement. The 1930s saw fluorine become more widely available for chemical synthesis, and German scientist Willy Lange was a key figure in utilizing it to produce organophosphorus compounds mdpi.comnih.gov. In 1932, Lange, along with Gerda von Krueger, described the properties of monofluoroesters of phosphoric acid, such as O,O-diethyl fluorophosphate and O,O-dimethyl fluorophosphate mdpi.comnih.gov. This early work on phosphorus-fluorine bonds was foundational for the synthesis of later organofluorine phosphorus compounds. The phosphorus-fluorine bond is characterized by its strength and polarity, arising from the difference in electronegativity between phosphorus and fluorine quora.com. Research into this bond has continued, with modern studies exploring its role in catalytic click chemistry and the synthesis of phosphorofluoridates rsc.orgnih.gov.

The development of organophosphorus synthesis benefited significantly from interdisciplinary efforts. While early work was rooted in fundamental organic and inorganic chemistry, later advancements were driven by research in various fields, including agricultural science and medicine nih.govbohrium.com. The exploration of the biological effects of these compounds, particularly their interaction with enzymes like cholinesterase, provided impetus for the synthesis of new derivatives with specific properties nih.govbohrium.com. The work of chemists like Gerhard Schrader at I.G. Farben in the 1930s exemplifies this, as his research into highly toxic phosphoric acid derivatives was influenced by earlier discoveries and aimed at practical applications mdpi.com.

The Development of Dimefox: A Case Study in Chemical Innovation

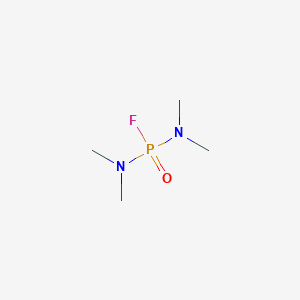

This compound, chemically known as bis(dimethylamino)fluorophosphine oxide, represents a specific outcome of the research trajectories in organophosphorus chemistry, particularly those involving phosphorus-fluorine chemistry and amido groups.

While early organophosphorus research involved numerous chemists, the synthesis of this compound is notably associated with the work conducted in the mid-20th century. Gerhard Schrader's group in Germany is credited with first producing this compound in 1940 wikipedia.org. Concurrently, in the United Kingdom, scientists such as B.C. Saunders and his co-workers were also actively researching organophosphorus compounds, and their work led to the synthesis of this compound in 1942 mdpi.comresearchgate.net. The British team's research was influenced by the earlier findings of Lange regarding fluorinated organophosphorus compounds mdpi.comresearchgate.net.

The period between 1940 and 1942 marks a key milestone in the scientific history of this compound. Its initial production by Schrader's group in 1940 was followed by its synthesis by the British researchers in 1942 mdpi.comwikipedia.orgresearchgate.net. This parallel development highlights the intense research in organophosphorus chemistry occurring in different countries during this time. The synthesis of this compound in this period was part of broader investigations into phosphorus-fluorine compounds and their potential properties.

Evolution of Scientific Applications and Subsequent Research Trajectories

Following its synthesis, this compound became a subject of further scientific investigation to understand its chemical and biological properties. It was explored for potential applications, particularly in the field of pest control. Historically, this compound was used as a systemic insecticide and acaricide jodrugs.comherts.ac.uk. Its chemical properties, such as its solubility in water and organic solvents, and its volatility, were characterized jodrugs.comherts.ac.uknih.gov. Research into this compound also included studies on its stability, noting its resistance to hydrolysis under certain conditions nih.gov.

Subsequent research trajectories for compounds structurally related to this compound or other organophosphorus compounds have continued to explore various synthetic routes and potential applications, including investigations into their interactions with biological systems at a molecular level buet.ac.bd. The study of phosphorus-fluorine chemistry has also evolved, with ongoing research into new synthetic methodologies and the properties of P-F containing compounds rsc.orgnih.gov.

特性

IUPAC Name |

N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12FN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJBQBDNXAZHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12FN2OP | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041870 | |

| Record name | Dimefox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimefox is a colorless liquid with a fishy odor. Used as an insecticide; is neither produced nor used in the U.S. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid with a fishy odor; [Merck Index] Yellow liquid; [MSDSonline] | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimefox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

187 °F at 15 mmHg (EPA, 1998), 85 °C at 15 mm Hg; 67 °C at 4.0 mm Hg | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with most organic solvents, Miscible with water at 20 °C. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1151 at 20 °C/4 °C | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.36 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], Vapor pressure = 48,000 mPa (0.36 mm Hg) at 25 °C; log P= 1.2 (chloroform/water partition coefficient); resistant to hydrolysis by alkali but is hydrolyzed by acids; slowly oxidized by vigorous oxidizing agents, rapidly by chlorine, 0.14 mbar (0.11 mm Hg) at 20 °C | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimefox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

115-26-4 | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimefox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimefox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimefox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8RU9F1IQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biochemical and Molecular Mechanisms of Action of Dimefox

Elucidation of Acetylcholinesterase Inhibition by Organophosphorus Fluorides

Organophosphorus compounds, such as Dimefox, inhibit serine esterases like AChE through a process involving the phosphylation of a key serine residue within the enzyme's active site nih.govmdpi.com. This interaction is characterized by specific kinetic and structural features.

Irreversible Enzyme Inactivation Kinetics

The inhibition of AChE by organophosphates is generally considered irreversible or quasi-irreversible wikipedia.orgmdpi.comwikipedia.org. This is because the organophosphate forms a stable covalent bond with the hydroxyl group of the serine residue in the active site nih.gov. Unlike reversible inhibitors, which bind non-covalently and can dissociate, the phosphorylated enzyme is highly stable, and the restoration of enzyme activity typically requires the synthesis of new enzyme or treatment with reactivating agents nih.govresearchgate.net.

Kinetic analysis of organophosphate inhibition often involves determining the bimolecular rate constant (ki), which reflects the rate at which the inhibitor inactivates the enzyme oup.comnih.gov. The interaction can be complex, and in some cases, the inhibitory capacity of organophosphates can appear to change depending on the inhibitor concentration oup.comoup.com.

Structural Determinants of Active Site Interaction

The active site of acetylcholinesterase is located within a narrow gorge, approximately 20 Å deep, that extends into the enzyme mdpi.complos.org. This gorge contains two key binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS) mdpi.com. The CAS houses a catalytic triad, typically composed of a serine, a histidine, and a glutamate residue, which is essential for the hydrolysis of acetylcholine wikipedia.orgplos.orgjscimedcentral.com.

Organophosphates interact with both the anionic and esteratic sites within the active center wikipedia.org. The phosphorylation that leads to irreversible inhibition occurs at the serine residue within the catalytic triad nih.gov. The functional architecture of the active site, including residues in the acyl pocket and those involved in hydrogen bond networks, plays a crucial role in facilitating the formation of the enzyme-inhibitor complex oup.comnih.gov.

Molecular Modeling and Docking Studies of this compound-Enzyme Interactions

Computational approaches, such as molecular modeling and docking studies, are valuable tools for understanding the interactions between organophosphates like this compound and acetylcholinesterase at a molecular level rsc.orgresearchgate.netnih.govnih.gov. These methods can help predict binding modes, identify key interacting residues, and provide insights into the conformational changes that occur upon binding.

Identification of Key Binding Residues (e.g., Trp86, Ser203, Glu334, His447)

Molecular docking studies investigating the interaction of organophosphates, including this compound, with human acetylcholinesterase have identified specific amino acid residues involved in binding jscimedcentral.comresearchgate.netijpsr.com. The catalytic triad residues, notably Ser203, Glu334, and His447 (numbering may vary slightly depending on the specific enzyme source), are central to the inhibition mechanism, with Ser203 being the site of phosphorylation wikipedia.orgplos.orgjscimedcentral.com.

Beyond the catalytic triad, other residues within the active site gorge contribute to the binding affinity and orientation of organophosphates. Tryptophan 86 (Trp86) has been frequently implicated in interactions with organophosphates, often through pi-cation or hydrophobic interactions, particularly with inhibitors containing aromatic rings jscimedcentral.comresearchgate.netijpsr.com. Other residues such as Asp74, Tyr124, and Tyr337 have also been noted for their involvement in hydrogen bonding and stabilizing ligand interactions jscimedcentral.comresearchgate.net.

Conformational Changes Induced upon Binding

Ligand binding to acetylcholinesterase, including that of inhibitors, can induce conformational changes in the enzyme researchgate.net. While the active site gorge is relatively rigid, fluctuations in its dimensions, particularly in regions like the bottleneck, can occur mdpi.com. Molecular dynamics simulations can provide insights into these dynamic changes and how they might influence inhibitor binding and the stability of the enzyme-inhibitor complex nih.govresearchgate.net. Studies have shown that the binding of ligands can affect the flexibility of certain AChE residues researchgate.net.

Computational Approaches to Understanding Enzyme Inhibition

Computational methods, including molecular docking and molecular dynamics simulations, are widely used to study the interactions of potential inhibitors with AChE rsc.orgnih.govnih.govroyalsocietypublishing.org. These techniques allow researchers to predict the binding affinity (often expressed as binding free energy, ΔGb) and the specific poses or orientations of inhibitors within the active site researchgate.netroyalsocietypublishing.orgmdpi.com.

Molecular docking can be used for virtual screening of large libraries of compounds to identify potential inhibitors rsc.orgroyalsocietypublishing.org. Molecular dynamics simulations provide a more detailed picture of the dynamic behavior of the enzyme-ligand complex over time, allowing for the study of stability and the identification of persistent interactions rsc.orgnih.govresearchgate.net. These computational studies complement experimental kinetic and structural data, providing a more comprehensive understanding of the mechanisms of enzyme inhibition plos.orgresearchgate.net.

In Vitro Metabolic Conversion and Bioactivation Pathways (e.g., Rat Liver Studies)

Research specifically investigating the metabolic conversion of this compound in rat liver in vitro has demonstrated its conversion into anticholinesterase agents. who.int This suggests that the liver is capable of bioactivating this compound into more potent inhibitors of cholinesterase.

Enzymatic Systems Involved in Metabolite Formation

The metabolic activation of many organophosphorus compounds, particularly phosphorothionates (P=S), involves cytochrome P450 (CYP) enzymes. This process, known as oxidative desulfuration, converts the thiophosphate (P=S) to a phosphate triester or oxon (P=O), which are typically more potent AChE inhibitors. nih.govresearchgate.net While this compound contains a P=F bond rather than a P=S bond, oxidative enzymes are broadly implicated in the metabolism of some organophosphorus compounds. nih.gov

Studies on the metabolism of other organophosphates indicate that various CYP isoforms, including CYP1A2, 2B6, 2C19, and 3A4, can be involved in oxidative bioactivation pathways. researchgate.net Additionally, FAD-containing monooxygenases have also been recognized for their role in insecticide metabolism, including oxidative reactions. annualreviews.org The specific enzymatic systems responsible for the bioactivation of this compound in rat liver likely involve these or similar oxidative enzymes, facilitating the conversion to more active anticholinesterase metabolites.

Biochemical Characterization of Active Metabolites

Although specific detailed biochemical characterization of this compound metabolites from rat liver in vitro studies is not extensively detailed in the immediately available search results, the principle of bioactivation in the liver leading to increased anticholinesterase activity is established who.int. For many organophosphates, the active metabolites are the oxon forms, which have a P=O double bond instead of a P=S double bond researchgate.netresearchgate.net. These oxons are potent inhibitors of AChE due to their ability to phosphorylate the enzyme's active site, leading to its irreversible inhibition nih.govresearchgate.net.

Environmental Chemistry and Degradation Pathways of Dimefox

Abiotic Degradation Processes in Environmental Compartments

Abiotic processes, including hydrolysis, photolysis, and oxidation, play a significant role in the breakdown of Dimefox in different environmental compartments such as water, air, and soil.

Hydrolytic Stability and pH Influence

Hydrolysis is a primary degradation pathway for many organophosphate compounds in aquatic environments. The rate of hydrolysis is often significantly influenced by pH. This compound is described as resistant to hydrolysis with a reported half-life of over ten years at pH 7. nih.gov Aqueous solutions of this compound are considered stable. noaa.gov While resistant to hydrolysis by alkali, it is hydrolyzed by acids. noaa.gov One study indicated a half-life of 8.8 days in an ethanol/buffer solution (20:80) at pH 6.0 and 70 °C, suggesting that elevated temperatures can accelerate hydrolysis. nih.gov

Data on this compound Hydrolysis:

| Condition | pH | Temperature (°C) | Half-life | Source |

| Aqueous Solution | 7 | Not specified | > 10 years | nih.gov |

| Ethanol/Buffer Solution (20:80) | 6.0 | 70 | 8.8 days | nih.gov |

| Aqueous Solutions | Not specified | Not specified | Stable | noaa.gov |

| Acidic Solutions | Low | Not specified | Hydrolyzed | noaa.gov |

| Alkaline Solutions | High | Not specified | Resistant to hydrolysis | noaa.gov |

Oxidation Reactions and Their Products

This compound can undergo oxidation reactions. It is slowly oxidized by vigorous oxidizing agents and rapidly oxidized by chlorine. noaa.gov While specific oxidation products of this compound in the environment are not extensively detailed in the provided information, organophosphates in general can undergo oxidation, sometimes leading to the formation of more toxic oxon analogues. who.int

Biotic Degradation Mechanisms and Microbial Transformations

Microorganisms in soil and water can play a significant role in the degradation of organophosphate compounds through various enzymatic pathways.

Characterization of Microbial Strains Capable of Organophosphate Degradation

Microorganisms, particularly bacteria, have developed the ability to degrade organophosphate compounds, often utilizing them as sources of phosphorus or carbon. researchgate.net Several soil bacteria capable of degrading organophosphate compounds in laboratory cultures and in the field have been isolated and characterized. researchgate.net While specific microbial strains capable of degrading this compound are not explicitly named in the provided text, the general capacity of various microbial strains for organophosphate degradation is well-documented. researchgate.netmbl.or.krbiotechrep.ir

Elucidation of Enzymatic Pathways in Biotransformation

The microbial degradation of organophosphates is primarily facilitated by specific enzymes. researchgate.netbiotechrep.ir These enzymes, often classified as hydrolases, break down the organophosphate molecules. biotechrep.ir Key enzymes involved in organophosphate degradation include organophosphorus hydrolase (OPH), organophosphorus acid anhydrolase (OPAA), phosphotriesterases (PTEs), methyl parathion hydrolase (MPH), and glycerophosphodiesterase (GpdQ). researchgate.netmbl.or.kranu.edu.au These enzymes catalyze the hydrolysis of various bonds within the organophosphate structure, such as P-O, P-S, P-F, and P-CN linkages, leading to less toxic or non-toxic products. researchgate.netmbl.or.krbiotechrep.ir While the specific enzymatic pathways for this compound biotransformation are not detailed, it is known that oxidative enzymes can be involved in the metabolism of some organophosphorus compounds. nih.gov

Table of Organophosphate-Degrading Enzymes:

| Enzyme Class | Examples | Catalyzed Reaction | Source Organisms (Examples) |

| Hydrolases (general) | Esterases, Phosphatases | Hydrolysis | Microorganisms, Mammals |

| Phosphoric Triester Hydrolases | Organophosphorus Hydrolase (OPH) | Hydrolysis of P-O, P-S, P-F, P-CN bonds | Bacteria |

| Organophosphorus Acid Anhydrolase (OPAA) | Hydrolysis of P-O, P-F, P-CN bonds | Bacteria, Rabbit liver | |

| Phosphotriesterases (PTEs) | Hydrolysis of phosphotriesters | Bacteria (e.g., Agrobacterium radiobacter, Pseudomonas diminuta) | |

| Phosphoric Monoester Hydrolases | Acid Phosphatase, Alkaline Phosphatase | Hydrolysis of phosphoric monoesters | Microorganisms |

| Methyl Parathion Hydrolase (MPH) | Hydrolysis (specific substrates) | Soil microorganisms | |

| Glycerophosphodiesterase (GpdQ) | Hydrolysis of phosphodiesters (and promiscuous activity on phosphotriesters/monoesters) | Enterobacter aerogenes |

Factors Influencing Biodegradation Rates in Diverse Ecosystems

Biodegradation is a significant process in the breakdown of organic compounds in the environment, driven by the metabolic activities of microorganisms such as bacteria, fungi, and actinomycetes microbenotes.comsemanticscholar.org. The rate and extent of biodegradation are influenced by a combination of biological and abiotic factors mdpi.com.

Biological factors include the composition and metabolic potential of the microbial community present in a specific ecosystem microbenotes.comsciensage.info. The ability of microorganisms to produce enzymes capable of degrading the contaminant is crucial microbenotes.com. Factors such as competition for limited carbon sources or predation can inhibit enzymatic activity and thus affect degradation rates microbenotes.com. The concentration of the contaminant and the population size of microorganisms with the necessary degradative enzymes also play a role microbenotes.com.

Abiotic factors, such as temperature, pH, moisture content, and the presence of other chemicals, also significantly influence biodegradation rates in diverse ecosystems like soil and water microbenotes.comwho.int. For instance, temperature can significantly impact the degradation rate, with studies on other organophosphates showing optimal temperatures for microbial degradation sciensage.info. The bioavailability of the compound, which is affected by its solubility and adsorption to soil particles, also influences how readily it can be accessed and degraded by microbes microbenotes.comsemanticscholar.org. Soil type and organic matter content can affect the sorption capacity of compounds, thereby influencing their availability for microbial degradation nih.govmdpi.com.

While specific detailed research findings solely focused on the factors influencing this compound biodegradation rates in diverse ecosystems were not extensively found, general principles of pesticide biodegradation apply microbenotes.comsemanticscholar.org. Studies on other organophosphates highlight the importance of microbial consortia and optimal environmental conditions for effective degradation sciensage.info.

Environmental Persistence and Dissipation Dynamics

The environmental persistence of this compound is a critical aspect of its ecological impact. Persistence is often characterized by the half-life of the compound in various environmental media nih.gov.

Transport and Distribution Modeling in Soil and Water Systems

The transport and distribution of this compound in soil and water systems are influenced by its physical and chemical properties, such as water solubility and soil adsorption coefficient (Koc) nih.govnih.gov. This compound is miscible with water at 20 °C, indicating high water solubility nih.gov. Based on an estimated Koc of 2.2, this compound is expected to have very high mobility in soil nih.gov. This high mobility suggests a potential for leaching into groundwater and runoff into surface waters preprints.org.

Modeling the transport and distribution of pesticides in soil and water systems is a complex process that involves considering various factors, including water flow, solute transport, degradation, and interactions with the soil matrix soilprom.eupc-progress.com. Models like SCI-GROW and GENEEC are used to estimate environmental concentrations in groundwater and surface water, respectively, for regulatory purposes epa.gov. These models take into account parameters such as pesticide application rates, half-life, and soil properties soilprom.euepa.gov.

While specific transport and distribution modeling studies for this compound were not found, the principles of pesticide transport modeling are applicable soilprom.eupc-progress.com. Models for variably saturated porous media can simulate water flow and solute transport in the unsaturated zone, considering factors like soil water content, temperature, and chemical reactions pc-progress.comosti.gov. Coupled soil-groundwater modeling techniques can assess the impact of groundwater flow, solute transport, dilution, and decay on pesticide concentrations soilprom.eu. The high mobility predicted for this compound suggests that transport through soil and water is a significant factor in its environmental distribution nih.gov.

Metabolite Identification and Environmental Fate Assessment

The environmental fate assessment of this compound involves understanding its degradation pathways and identifying the metabolites formed during these processes europa.eu. Metabolites are the transformation products that result from the breakdown of the parent compound through biological or abiotic processes researchgate.net.

Information specifically on the identification and environmental fate of this compound metabolites is limited in the provided search results. One source mentions that little oxidation of this compound occurred when exposed to the green alga Chlorella pyrenoidosa, and no chloroform-soluble metabolites were formed after 8 days of incubation nih.gov.

In general, for organophosphate pesticides, metabolism in organisms and the environment often involves hydrolysis of ester linkages and oxidation reactions preprints.orgfao.org. For example, dimethoate is primarily metabolized via hydrolysis and oxidation, with omethoate being a major degradation product preprints.orgnih.gov. However, the specific metabolic pathways and the nature of metabolites can vary depending on the compound and the environmental conditions fao.org.

A thorough environmental fate assessment requires the identification and characterization of major metabolites, as these can sometimes be as toxic as or even more toxic than the parent compound preprints.org. The persistence and mobility of metabolites also need to be evaluated to understand their potential environmental impact europa.eu. Given the limited information on this compound metabolites, further research would be needed for a comprehensive environmental fate assessment.

Pest Resistance Mechanisms and Evolutionary Ecology in Response to Dimefox

Documented Cases of Pest Resistance to Dimefox

Resistance to this compound has been documented in several key agricultural pests. Notably, the hop aphid (Phorodon humuli) and the two-spotted spider mite (Tetranychus urticae) are listed as examples of species with recorded resistance to this compound. herts.ac.ukherts.ac.uk These cases highlight the capacity of different arthropod groups to evolve mechanisms to counter the effects of this organophosphate insecticide. The development of resistance in Tetranychus urticae to this compound has been reported in various contexts. pesticideresistance.orgpesticideresistance.org

Molecular and Physiological Bases of Insecticide Resistance

Insecticide resistance is a complex phenomenon often involving multiple molecular and physiological mechanisms. These mechanisms can include alterations at the insecticide's target site, enhanced metabolic detoxification of the compound, and reduced penetration of the insecticide into the insect's body. ucanr.edulstmed.ac.uk

Target-Site Alterations in Acetylcholinesterase

This compound, like other organophosphate insecticides, primarily exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme essential for neurotransmission. herts.ac.ukwikipedia.orgherts.ac.uknih.gov Resistance can arise through mutations in the gene encoding AChE, leading to structural modifications of the enzyme. These alterations can reduce the binding affinity of this compound to the active site of AChE, thereby diminishing the inhibitory effect of the insecticide. ucanr.edu While general target-site insensitivity in AChE is a known mechanism of resistance to organophosphates, specific details regarding mutations in AChE directly conferring resistance to this compound in Phorodon humuli or Tetranychus urticae were not explicitly detailed in the search results. However, in silico studies on AChE mutations and their impact on organophosphate binding have been conducted in other insect species. researchgate.netmdpi.com

Enhanced Metabolic Detoxification Pathways

Increased metabolism of insecticides by detoxification enzymes is a common mechanism of resistance. ucanr.edunih.govplos.orgfrontiersin.org Several enzyme families are involved in this process, including mixed-function oxidases (often cytochrome P450 monooxygenases), esterases, and glutathione S-transferases (GSTs). nih.govplos.orgfrontiersin.orgwikipedia.orgsigmaaldrich.comresearchgate.netmdpi.comnih.gov These enzymes can break down or modify the insecticide molecule into less toxic metabolites, preventing it from reaching or effectively inhibiting its target site. frontiersin.organnualreviews.org

Mixed-Function Oxidases (MFOs): Cytochrome P450 monooxygenases are a major group of enzymes involved in the oxidative metabolism of xenobiotics, including insecticides. nih.gov While the search results indicate that oxidation of certain organophosphates, including this compound, can lead to the formation of potent anticholinesterase agents via postulated N-oxide intermediates, enhanced MFO activity can also lead to detoxification depending on the specific metabolic pathway. annualreviews.org Elevated levels of CYP450 activity have been correlated with insecticide resistance in various insects. frontiersin.orgmdpi.com

Esterases: Esterases are a diverse group of enzymes that can hydrolyze ester bonds in insecticide molecules, leading to their detoxification. wikipedia.orggbiosciences.cominnovareacademics.in Increased esterase activity has been linked to resistance to organophosphate and carbamate insecticides in several pest species. nih.govmdpi.com

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to various electrophilic compounds, including some insecticides, making them more water-soluble and easier to excrete. nih.govresearchgate.netnih.govrcsb.orgrcsb.org Elevated GST activity has been implicated in insecticide resistance in insects. nih.govplos.orgfrontiersin.org

The relative importance of each of these enzyme systems in conferring resistance to this compound specifically in Phorodon humuli and Tetranychus urticae would require specific studies on resistant strains of these pests.

Reduced Insecticide Penetration Mechanisms

Another mechanism of resistance involves modifications to the insect cuticle that reduce the rate at which the insecticide penetrates the body. ucanr.edulstmed.ac.ukscienceopen.com This can involve changes in cuticle thickness or composition, limiting the amount of insecticide that reaches the target site. ucanr.edulstmed.ac.uksemanticscholar.org Reduced penetration has been reported to contribute to insecticide resistance in various insect species. lstmed.ac.uksemanticscholar.org

Genetic and Evolutionary Studies of Resistance Development

Insecticide resistance is an evolutionary process driven by the selection pressure imposed by insecticide application. plos.orgox.ac.ukfrontiersin.org Genetic studies aim to identify the genes and mutations responsible for resistance, while evolutionary studies explore how these resistance traits emerge and spread within pest populations. ox.ac.ukelifesciences.org

In Silico Modeling of Point Mutations and Their Impact on Resistance

Computational approaches, such as in silico modeling, can be used to predict the potential impact of point mutations on protein structure and function, including the interaction of insecticides with their target sites. researchgate.netmdpi.comresearchgate.netnih.gov Specifically concerning organophosphate resistance, in silico studies have been used to analyze the interaction between organophosphorus pesticides and acetylcholinesterase structures from different insect species, evaluating the potential resistance conferred by point mutations in AChE. researchgate.netmdpi.com These studies often involve techniques like homology modeling and molecular docking to visualize and quantify the binding affinity between the enzyme and the insecticide molecule in the presence of specific mutations. researchgate.netmdpi.com While general in silico studies on AChE mutations and organophosphate binding exist, specific in silico modeling focused solely on the impact of point mutations on this compound resistance in Phorodon humuli or Tetranychus urticae was not prominently found in the search results. However, the methodology of using in silico modeling to understand target-site resistance mechanisms is established in insecticide resistance research. researchgate.netmdpi.comnih.gov

Quantitative Trait Loci (QTL) Analysis for Resistance Genes

Quantitative Trait Loci (QTL) analysis is a molecular genetic technique used to identify genomic regions that contain genes influencing quantitative traits, such as insecticide resistance scienceopen.comnih.gov. Resistance is often a complex trait controlled by multiple genes (polygenic) nih.gov. QTL mapping can help pinpoint the specific chromosomal regions and potentially the genes responsible for varying levels of resistance within a pest population scienceopen.comnih.gov.

While general principles of QTL analysis for insecticide resistance are well-established, specific detailed research findings applying QTL analysis directly to this compound resistance in particular pest species were not extensively found in the search results. However, the technique involves crossing resistant and susceptible individuals and analyzing the segregation of genetic markers and resistance phenotypes in the progeny to identify genomic regions (QTLs) associated with resistance scienceopen.comnih.gov. Modern QTL analysis often integrates advanced genomic methods, such as next-generation sequencing and high-throughput genotyping (e.g., using Single Nucleotide Polymorphisms or SNPs), to enhance the resolution and efficiency of mapping resistance genes scienceopen.comnih.gov. Combining QTL mapping with other 'omics' approaches like transcriptomics and metabolomics can provide a more comprehensive understanding of the genetic and molecular basis of resistance scienceopen.com.

Strategies for Mitigating and Managing Insecticide Resistance

Managing insecticide resistance is crucial for maintaining the effectiveness of pest control tools. Strategies aim to reduce the selection pressure that drives the evolution of resistance and preserve the susceptibility of pest populations ucanr.edulucidcentral.org.

One key strategy is the rotation or combination of insecticides with different modes of action ucanr.edulucidcentral.orgwho.intnih.gov. The principle behind this is that pests resistant to one mode of action are likely to be susceptible to insecticides that kill them in a different way lucidcentral.org.

Rotation: This involves alternating the use of insecticides from different chemical classes or with different modes of action over time ucanr.edulucidcentral.orgwho.intnih.gov. For example, applying an organophosphate like this compound, followed by an insecticide from a different class (e.g., a pyrethroid or a neonicotinoid) in subsequent generations or treatment cycles ucanr.edulucidcentral.org. This prevents continuous selection pressure from a single mode of action nih.gov. It is generally recommended to rotate modes of action in successive generations and avoid more than two consecutive applications of the same mode of action ucanr.edu.

Combination (Mixtures): This involves applying two or more insecticides with different modes of action simultaneously who.intnih.gov. The idea is that individuals resistant to one compound will be controlled by the other, and vice versa who.int. However, caution is advised with tank mixes, especially avoiding mixing two insecticides with the same mode of action, as this can increase selection for resistant pests ucanr.edu. While mixing pesticides with different modes of action can sometimes provide increased control, this result may be temporary and could lead to the development of resistance to multiple compounds in the long term ucanr.edu.

Implementing rotation and combination strategies requires knowing the mode of action of the insecticides being used ucanr.edulucidcentral.org. For organophosphates, which inhibit acetylcholinesterase (IRAC MoA Group 1B) herts.ac.uk, rotation or combination should involve insecticides from different IRAC groups to effectively manage resistance uconn.eduucanr.edu.

Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pest populations while minimizing reliance on chemical pesticides ucanr.educlemson.eduactascientific.comca.gov. Biological control is a significant component of IPM and involves using natural enemies (predators, parasitoids, pathogens) to suppress pest populations clemson.eduactascientific.comca.gov.

Biological control agents can be used alongside or integrated into chemical control programs uconn.educlemson.edu. In some cases, biological control can be particularly useful for managing pest populations that have already developed pesticide resistance clemson.edu. However, it is crucial to select insecticides that are compatible with biological control agents, as broad-spectrum pesticides like some organophosphates can be highly toxic to beneficial organisms clemson.edu. IPM programs emphasize the use of selective pesticides that target the pest while minimizing harm to natural enemies uconn.edu.

Implementing a successful IPM program involves monitoring pest populations, understanding pest and natural enemy biology, using non-chemical control methods (such as cultural practices, host-plant resistance, and mechanical control), and employing chemical controls judiciously and strategically within a resistance management framework ucanr.eduactascientific.comca.gov.

Analytical Chemistry Methodologies for Dimefox Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating Dimefox from complex sample matrices before detection and quantification. Gas chromatography (GC) and liquid chromatography (LC) coupled with sensitive detectors are the primary techniques utilized.

Gas-Liquid Chromatography (GLC) with Specific Detectors (e.g., Flame Ionization Detection)

Gas-Liquid Chromatography (GLC) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many organophosphate pesticides. Residue analysis for this compound has been reported using GLC with Flame Ionization Detection (FID). nih.gov FID is a widely used and sensitive detector for organic compounds, responding to the ionization of carbon atoms in a flame. While FID is a general detector, its application in conjunction with the chromatographic separation provided by GLC allows for the identification and quantification of this compound based on its retention time. Other specific detectors, such as the flame photometric detector (FPD), which is selective for phosphorus- and sulfur-containing compounds, or the electron-capture detector (ECD), sensitive to halogenated compounds, have also been employed in the analysis of organophosphorus pesticides by GC and could potentially be adapted for this compound, although FID is specifically mentioned for this compound residue analysis. nih.govcdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a powerful and widely used technique for the analysis of a broad range of pesticides, offering high sensitivity, selectivity, and the ability to analyze less volatile or thermally labile compounds compared to GC. LC-MS/MS approaches have been successfully applied for the simultaneous detection and quantification of multiple pesticides, including this compound, in various matrices such as environmental samples and food products. ulpgc.esdeyasik.grsciex.comthermofisher.com

LC-MS/MS systems, such as triple quadrupole mass spectrometers, allow for the selection of specific precursor ions and monitoring of characteristic fragment ions (Multiple Reaction Monitoring - MRM), providing a high degree of specificity and minimizing matrix interferences. sciex.comthermofisher.com For this compound, analysis by LC-MS/MS typically involves positive ionization mode. sciex.comthermofisher.com Studies have demonstrated the capability of LC-MS/MS to quantify this compound at trace levels in complex matrices like food, with reported limits of quantification in the low µg/kg range. sciex.com The use of fast polarity switching and scheduled MRM algorithms in modern LC-MS/MS systems enables the analysis of large panels of pesticides, including this compound, in a single run while maintaining high sensitivity and robustness. sciex.comthermofisher.com

Sample Preparation and Extraction Methods

Effective sample preparation and extraction are critical steps in the analytical workflow for this compound, as they aim to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to achieve the required sensitivity.

QuEChERS (Quick, Easy, Cheap, Rugged, and Safe) Methodology

The QuEChERS method is a popular and widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products due to its simplicity, speed, cost-effectiveness, and broad applicability. maxisci.comquechers.eu The general QuEChERS procedure involves extracting the sample with an organic solvent, typically acetonitrile, followed by a salting-out step using salts like magnesium sulfate and sodium chloride to induce phase separation. maxisci.comquechers.eu A dispersive solid-phase extraction (d-SPE) cleanup step is then performed using various sorbents (e.g., PSA, C18, GCB) to remove co-extracted matrix components such as fats, waxes, sugars, and pigments. maxisci.comquechers.eu

Modified QuEChERS methods have been applied to the analysis of this compound in various matrices. For instance, a modified QuEChERS procedure was evaluated for the determination of organophosphate pesticides, including this compound, in yerba mate. scielo.brresearchgate.net Another study utilized a QuEChERS-based method for the determination of multiclass compounds, including organophosphorus pesticides like this compound, in liver samples for forensic veterinary toxicology. oup.com These studies highlight the adaptability of the QuEChERS method to different matrices and its effectiveness in extracting this compound along with other pesticides.

Microwave Assisted Extraction (MAE) Techniques

Microwave Assisted Extraction (MAE) is another technique used for extracting organic compounds, including pesticides, from various solid and semi-solid matrices. MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process and potentially improve extraction efficiency compared to conventional methods. anton-paar.combrjac.com.br

MAE has been investigated as a sample preparation method for the analysis of this compound. In a comparative study with QuEChERS for the analysis of organophosphate pesticides in yerba mate, MAE was also evaluated. scielo.brresearchgate.net While MAE can be effective for extracting pesticides from environmental matrices, studies have shown varying recovery rates for this compound depending on the matrix and specific MAE conditions. scielo.brresearchgate.netbrjac.com.br

Optimization of Matrix Effects and Analyte Recovery

Matrix effects, which refer to the influence of co-extracted components from the sample matrix on the ionization efficiency and signal intensity of the analyte in mass spectrometry, can significantly impact the accuracy and sensitivity of analytical methods. medipharmsai.comchromatographyonline.com Optimizing sample preparation and extraction methods is crucial to minimize matrix effects and ensure satisfactory analyte recovery.

Strategies to address matrix effects and optimize recovery for this compound analysis include careful selection of extraction solvents and cleanup sorbents based on the matrix composition and analyte properties. maxisci.com The QuEChERS method, with its tunable d-SPE cleanup step, allows for the removal of different types of matrix interferences depending on the sorbents used. maxisci.comquechers.eu

Analyte recovery is typically assessed by spiking blank matrix samples with known concentrations of the analyte before extraction and comparing the measured concentration to the spiked concentration. chromatographyonline.com Studies evaluating QuEChERS and MAE for this compound analysis have reported recovery rates, indicating the effectiveness of these methods in extracting this compound from specific matrices like yerba mate and liver. scielo.brresearchgate.netoup.com However, achieving consistently high recoveries can be challenging depending on the volatility and chemical properties of this compound, as well as the complexity of the matrix. scielo.br

Matrix-matched calibration, where calibration standards are prepared in extracts of a blank matrix, is a common approach to compensate for matrix effects by ensuring that both standards and samples experience similar matrix influences during instrumental analysis. chromatographyonline.com The use of internal standards, compounds with similar chemical properties to the analyte but not present in the sample, can also help to monitor and correct for matrix effects and variations in instrument response. restek.com

Detailed research findings on the recovery of this compound using different extraction methods in yerba mate are presented in the table below, illustrating the variability in recovery rates depending on the method and spiking level. scielo.brresearchgate.net

| Pesticide Common Name | Spiking Level (mg/kg) | MAE Recovery (%) | QuEChERS Recovery (%) |

| This compound | 0.2 | 19-63 | Low recoveries |

| This compound | 0.5 | 19-63 | Low recoveries |

Note: Data extracted from a study on pesticide residue analysis in yerba mate scielo.brresearchgate.net. "Low recoveries" indicates values below the acceptable range (typically 70-120%) reported for most other analytes in the study.

The optimization of extraction parameters, such as solvent type, volume, extraction time, temperature (in MAE), and the amounts and types of salts and sorbents (in QuEChERS), is essential to maximize analyte recovery and minimize matrix effects for accurate this compound quantification.

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. campilab.byeurachem.org This involves evaluating various performance characteristics to ensure the method provides reliable and accurate results. campilab.bygmpinsiders.com Quality assurance measures are also essential to maintain the ongoing reliability of analytical data.

Performance Characteristics (e.g., Linearity, Repeatability, Detection/Quantification Limits)

Several key performance characteristics are evaluated during the validation of analytical methods for compounds like this compound:

Specificity/Selectivity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components in the sample matrix. campilab.bygmpinsiders.com

Linearity: Demonstrates that the analytical method's response is directly proportional to the concentration of the analyte across a defined range. campilab.bygmpinsiders.compharmout.net This is typically assessed by analyzing a series of standards at different concentrations and evaluating the relationship between concentration and instrument response, often using regression analysis. gmpinsiders.com Good linearity is indicated by a high coefficient of determination (R² > 0.95 is often an acceptance criterion). gmpinsiders.com A minimum of five concentration points distributed across the range is recommended for establishing linearity. gmpinsiders.compharmout.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. campilab.bygmpinsiders.com

Accuracy: The closeness of agreement between the measured value and the true value of the analyte concentration. campilab.byaphl.org This is often assessed by analyzing spiked samples with known concentrations of this compound and calculating the recovery. d-nb.info

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under defined conditions. campilab.bypharmout.netchemsecret.org Precision can be evaluated at different levels:

Repeatability: Assessed by analyzing the same sample multiple times under the same operating conditions over a short period (intra-assay precision). campilab.bypharmout.neteuropa.eu

Intermediate Precision: Evaluates the variability when the analysis is performed under different conditions within the same laboratory (e.g., different analysts, different days, different equipment). campilab.byeuropa.eu

Reproducibility: Assesses the variability when the same sample is analyzed in different laboratories. campilab.by

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected, though not necessarily quantified with acceptable accuracy and precision. campilab.bygmpinsiders.compharmout.netchemsecret.org

Quantification Limit (QL): The lowest amount of analyte in a sample that can be reliably quantified with acceptable accuracy and precision. campilab.bygmpinsiders.compharmout.netchemsecret.org The QL is particularly important for determining the levels of impurities or residues. gmpinsiders.compharmout.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. campilab.bychemsecret.org

Ruggedness: The degree of reproducibility of test results under a variety of normal testing conditions, such as different laboratories, analysts, instruments, and reagents. campilab.bychemsecret.org

Method validation studies provide evidence that the analytical method meets its objectives. gmpinsiders.comeuropa.eu The results of these studies should be documented in a validation report. pharmout.neteuropa.eu

Adherence to International Standards (e.g., ISO/IEC 17025, ISO 17034)

Adherence to international standards is crucial for ensuring the quality and reliability of analytical data, particularly in regulatory and environmental monitoring contexts. ISO/IEC 17025 specifies the general requirements for the competence of testing and calibration laboratories. aphl.orgchemsecret.orgzeptometrix.com Laboratories accredited to ISO/IEC 17025 demonstrate that they operate a quality management system and are technically competent to perform specific tests and calibrations. aphl.org This standard requires laboratories to use validated methods. chemsecret.org

ISO 17034 specifies general requirements for the competence of reference material producers. zeptometrix.compjbt.org Reference materials are essential for method validation, calibration, and quality control in analytical chemistry. eurachem.orgzeptometrix.com Using reference materials produced in accordance with ISO 17034 helps ensure the accuracy and traceability of analytical measurements.

Laboratories performing this compound analysis, especially for regulatory or environmental purposes, are expected to adhere to the principles and requirements outlined in standards like ISO/IEC 17025. aphl.org This includes performing method validation or verification studies for all analytical procedures used. aphl.org

Development of High-Throughput Screening Methods for Environmental and Biological Matrices

High-throughput screening (HTS) methods are designed for the rapid analysis of a large number of samples. numberanalytics.compatsnap.com While traditionally applied in drug discovery, HTS is increasingly valuable for environmental monitoring and the analysis of biological matrices, allowing for the efficient assessment of numerous substances or samples. numberanalytics.compatsnap.com

The development of HTS methods for this compound in environmental and biological matrices would aim to increase the speed and efficiency of analysis compared to traditional methods. numberanalytics.com This is particularly relevant when dealing with a large number of samples, such as in large-scale environmental surveys or biomonitoring studies.

Techniques that can be adapted for HTS in this context include miniaturized assay systems, often utilizing multi-well plates (e.g., 96-, 384-, or 1536-well formats), allowing for numerous analyses to be performed simultaneously. numberanalytics.com Mass spectrometry-based techniques, coupled with rapid sample introduction systems, are also being explored for HTS of complex biological samples, with efforts focused on reducing or eliminating lengthy sample preparation steps. rsc.org Direct infusion mass spectrometry and developments in ambient ionization techniques show promise for faster analysis of complex matrices. rsc.org

Developing HTS methods for this compound in environmental matrices (e.g., water, soil) and biological matrices (e.g., plant tissues, potentially animal samples if relevant to exposure pathways) would involve optimizing sample preparation for speed and compatibility with automated systems, and developing rapid analytical measurements with sufficient sensitivity and selectivity for this compound. numberanalytics.comrsc.org The goal is to generate data on the presence and concentration of this compound in a high volume of samples efficiently. numberanalytics.com

Interactive data tables are not feasible within this text-based format. However, a hypothetical data table illustrating typical performance characteristics from a validated analytical method for this compound might include parameters such as:

| Performance Characteristic | Value/Range | Method/Technique | Matrix |

| Linearity (R²) | > 0.99 | GC-FID | Water |

| Repeatability (%RSD) | < 5% | GC-FID | Water |

| Detection Limit (DL) | 0.1 µg/L | GC-FID | Water |

| Quantification Limit (QL) | 0.5 µg/L | GC-FID | Water |

| Accuracy (% Recovery) | 90-110% | GC-FID | Water |

Such a table would summarize key validation data, demonstrating the method's suitability for its intended application.

Ecological Impact Assessment and Environmental Remediation Research of Dimefox

Methodologies for Ecological Impact Assessments (EcIAs) in Chemical Release Scenarios

Ecological Impact Assessment (EcIA) is a crucial process for evaluating the potential adverse effects of chemical substances on the environment. Frameworks for EcIAs provide a structured approach to identify, predict, and evaluate these impacts.

Frameworks for Evaluating Chemical Stressors on Ecosystems

Frameworks for evaluating chemical stressors on ecosystems are designed to assess the potential harm posed by substances like Dimefox. These frameworks provide a structure for evaluating scientific information on the adverse effects of chemical stressors on individuals, populations, communities, and ecosystems epa.gov. They are conceptually similar to human health risk assessment but emphasize effects beyond single species epa.gov. A framework based on mechanistic models that predict impacts on ecosystem services resulting from chemical exposure, combined with economic valuation, can provide a useful approach for informing environmental management nih.gov. These frameworks often build on advances in mechanistic effects models designed to span multiple levels of biological organization and account for various types of biological interactions and feedbacks nih.gov.

A novel predictive framework can blend data with mathematical models to assess the ecosystem impacts of emerging chemical stressors. This approach can be adapted for use in various ecosystems and links to policy demands ukri.org. It aims to uncover the rules by which chemical stressors operate through and alter networks of interacting species, from microbes to apex predators ukri.org. This involves developing indicators of both proximate pollution and its indirect effects as the impact propagates through the food web ukri.org.

Integration within Broader Environmental Impact Assessment (EIA) Frameworks

Ecological Impact Assessments are often integrated within broader Environmental Impact Assessment (EIA) frameworks. EIA is an analytical process for identifying and assessing the potential environmental impacts of a project throughout its different phases europa.eu. It applies to projects with potential significant adverse impacts on the environment and informs the development consent process europa.eu. EIA proposes measures to avoid and/or mitigate negative impacts, optimize positive effects, and includes an Environmental Management Plan (EMP) europa.eu.

Environmental Fate Modeling and Prediction of Ecological Exposure

Understanding the environmental fate of this compound is crucial for predicting ecological exposure and assessing potential risks. Environmental fate modeling helps simulate the transport, distribution, and transformation of chemicals in different environmental compartments.

Predictive Models for Transport and Distribution in Aquatic and Terrestrial Environments

Predictive models are used to simulate the transport and distribution of chemicals like this compound in aquatic and terrestrial environments. Multimedia compartmental models (MCMs) treat various environmental media as an integrated system, synthesizing information about chemical partitioning, transformation, and intermedia transport to predict contaminant distribution based on mass balance equations mdpi.com. These models describe the environment as a set of well-mixed compartments, such as air, water, and soil mdpi.com.

Environmental fate models (EFMs) apply a quantitative and mechanistic description of fate processes to predict chemical behavior and concentration in the environment mdpi.com. They integrate pollutant transport, transfer, and degradation processes into mass balance equations for the pollutant within coupled environmental compartments mdpi.com. Fugacity models are also commonly used to predict the behavior of chemicals in both terrestrial and aquatic ecosystems, ranging from regional to global scales researchgate.net. These models rely on the concept of fugacity to simulate chemical movement and partitioning among different environmental compartments researchgate.netmdpi.com.

For constructing a mass balance model, it is necessary to define spatial and temporal scales, establish environmental compartments, identify and quantify source emissions, and write mathematical expressions for transport and transformation processes up.pt.

Bioavailability and Environmental Partitioning Studies

Bioavailability and environmental partitioning studies are essential for understanding how chemicals like this compound interact with different environmental matrices and become available to organisms. Predicting the association of contaminants with dissolved organic carbon (DOC) is crucial in modeling chemical exposure and risk assessment, as DOC plays a key role in the environmental transport, fate, and bioavailability of organic chemicals in terrestrial and aquatic ecosystems nih.gov.

Studies on the partitioning of organophosphorus pesticides have examined conditions for removing them from matrices like oils and fats using techniques such as acetonitrile-hexane partitioning . Research on organophosphate esters (OPEs), a related class of compounds, has investigated gas-particle partitioning in the atmosphere, highlighting the importance of understanding how these chemicals distribute between gas and particle phases, which affects their atmospheric scavenging and long-range transport acs.orgnih.gov. Models like the Junge-Pankow and Harner-Bidleman models, as well as poly-parameter linear free energy relationship (pp-LFER) models, are used to predict gas-particle partitioning acs.orgnih.gov. Measured data on OPE partitioning has been used to evaluate the accuracy of these models nih.govacs.org.

This compound has a vapor pressure of 0.11 mm Hg at 20 °C and is expected to exist solely as a vapor in the ambient atmosphere if released to air nih.gov. Vapor-phase this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 6.0 hours nih.gov. Aqueous solutions of this compound are stable, and it is resistant to hydrolysis by alkali but hydrolyzed by acids nih.gov.

Advanced Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation offer environmentally friendly approaches for the cleanup of contaminated sites, including those affected by organophosphorus compounds like this compound.

Bioremediation utilizes microorganisms or their enzymes to degrade, transform, or remove contaminants from soil, water, or air mdpi.comscielo.org.co. This process relies on the natural metabolic capabilities of these organisms to break down pollutants into less harmful substances mdpi.com. Organophosphate-hydrolyzing enzymes can transform pesticide residues into non-hazardous byproducts and are considered viable solutions for decontamination mdpi.comkoreascience.krresearchgate.net. Microorganisms capable of degrading organophosphate pesticides have been isolated and characterized, with studies demonstrating effective removal of compounds like chlorpyrifos, diazinon, and fenitrothion through microbial degradation plantarchives.org. The success of bioremediation is influenced by factors such as the competitive ability of microorganisms, bioavailability and concentration of the pesticide, pH, temperature, soil type, presence of nutritional supplements, and inoculum concentration scielo.org.co.

Phytoremediation involves the use of plants to remove, contain, or degrade contaminants in soil, water, or air bepls.comufl.edunih.gov. Various strategies are employed in phytoremediation, including phytoextraction (plant uptake and accumulation of contaminants in biomass), phytovolatilization (plant absorption and release of volatile compounds), phytostabilization (immobilization of contaminants by plant roots), phytofiltration (using plant roots to absorb pollutants from water), and phytodegradation (plant-assisted breakdown of contaminants) bepls.comnih.govaesacademy.org.

Studies on the phytoremediation of organophosphorus pesticides using plants like Acorus gramineus have shown that plant accumulation can be an important pathway for removal from water oak.go.kreeer.org. The removal rates can be simulated by first-order reaction kinetics, with the rate dependent on the specific pesticide oak.go.kreeer.org. The chemical stability, molecular structure, half-lives, and water solubility of the pesticides influence the removal mechanisms and pathways in phytoreactors oak.go.kreeer.org. Another plant, Eichhornia crassipes (water hyacinth), has shown potential for phytoremediation of organophosphorus pesticides, demonstrating bioaccumulation and translocation of these compounds nih.gov. Azolla filiculoides has also been nominated as a phytoremediation agent for organophosphorus pesticides like diazinon and fenitrothion, showing high removal efficiency in water biomedres.us.

Advanced techniques, such as coupling multi-omics techniques with system analysis, can provide data for functional validation and genetic manipulation to boost the efficiency of bioremediation systems koreascience.krresearchgate.net. Gene editing tools like CRISPR can be used to alter genes and edit genomes to enhance pesticide cleanup using microbe-assisted methods koreascience.krresearchgate.net.